ETHYL 3-(PYRIDINE-4-AMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ETHYL 3-(PYRIDINE-4-AMIDO)BENZOATE is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3-(isonicotinoylamino)benzoate is 270.10044231 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Proteinase Inhibition
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized through a Reformatsky reaction, aiming at potential applications as a proteinase inhibitor. This compound's synthesis and evaluation highlight its relevance in developing novel therapeutic agents targeting specific proteinase activities (Angelastro, Bey, Mehdi, & Peet, 1992).
Novel Thrombin-Receptor Antagonist
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. A series of derivatives were synthesized, showing promise in differentiating and proliferating HL-60 cells and exhibiting selective antiproliferatory activities. This research indicates potential therapeutic applications in cancer treatment by targeting specific cellular mechanisms (郭瓊文, 2006).
Antiplatelet Activity
Further research on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives revealed their significant antiplatelet activity, particularly against protease-activated receptor 4 (PAR4). This study not only identifies critical functional groups for anti-PAR4 activity but also provides a foundation for developing novel antiplatelet drug candidates (Chen et al., 2008).
Marine-Derived Fungal Compounds
Exploration of marine-derived fungi yielded new benzoate and phenylacetate derivatives with potential biomedical applications. Specifically, compounds isolated from Engyodontium album showed inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, highlighting their potential as leads for developing new antimicrobial agents (Wang et al., 2017).
Properties
IUPAC Name |
ethyl 3-(pyridine-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-5-13(10-12)17-14(18)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUGIQYFHNNYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.